molecular formula C10H6N4 B12569030 6-Phenyl-1,2,4-triazine-5-carbonitrile CAS No. 190711-23-0

6-Phenyl-1,2,4-triazine-5-carbonitrile

Cat. No.: B12569030
CAS No.: 190711-23-0
M. Wt: 182.18 g/mol
InChI Key: WSHBFNUXENESLI-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,4-triazine-5-carbonitrile is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,2,4-triazine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-phenyl-1,3,5-triazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-1,2,4-triazine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Phenyl-1,2,4-triazine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-1,2,4-triazine-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

190711-23-0

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

6-phenyl-1,2,4-triazine-5-carbonitrile

InChI

InChI=1S/C10H6N4/c11-6-9-10(14-13-7-12-9)8-4-2-1-3-5-8/h1-5,7H

InChI Key

WSHBFNUXENESLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN=N2)C#N

Origin of Product

United States

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